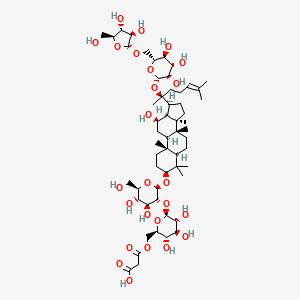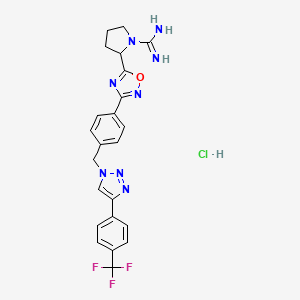
SphK2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SphK2-IN-1 is a chemical compound known for its inhibitory effects on sphingosine kinase 2 (SphK2). Sphingosine kinase 2 is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a signaling molecule involved in various cellular processes such as proliferation, survival, and migration . This compound has garnered attention for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SphK2-IN-1 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of this compound.
Functional Group Modifications: Various chemical reactions are employed to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
SphK2-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
SphK2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biochemical pathways involving sphingosine kinase 2.
Biology: Investigated for its role in cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
SphK2-IN-1 exerts its effects by inhibiting the activity of sphingosine kinase 2. This inhibition leads to a decrease in the production of sphingosine-1-phosphate, a signaling molecule that regulates various cellular processes . The molecular targets and pathways involved include:
Sphingosine Kinase 2: The primary target of this compound.
Sphingosine-1-Phosphate Pathway: Inhibition of this pathway affects cellular processes such as proliferation, survival, and migration.
Comparaison Avec Des Composés Similaires
SphK2-IN-1 is unique compared to other similar compounds due to its specific inhibitory effects on sphingosine kinase 2. Similar compounds include:
Sphingosine Kinase 1 Inhibitors: Such as PF-543, which specifically inhibits sphingosine kinase 1.
Sphingosine-1-Phosphate Receptor Modulators: Such as fingolimod, which modulates sphingosine-1-phosphate receptors.
Propriétés
Formule moléculaire |
C23H22ClF3N8O |
|---|---|
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
2-[3-[4-[[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]methyl]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C23H21F3N8O.ClH/c24-23(25,26)17-9-7-15(8-10-17)18-13-33(32-30-18)12-14-3-5-16(6-4-14)20-29-21(35-31-20)19-2-1-11-34(19)22(27)28;/h3-10,13,19H,1-2,11-12H2,(H3,27,28);1H |
Clé InChI |
AFCPZBLOMXYPNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=N)N)C2=NC(=NO2)C3=CC=C(C=C3)CN4C=C(N=N4)C5=CC=C(C=C5)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


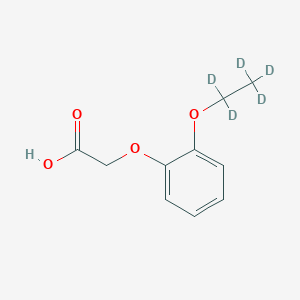
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

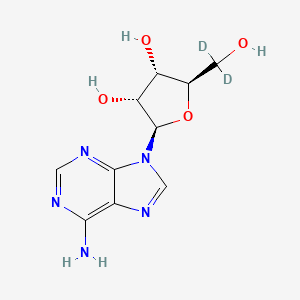
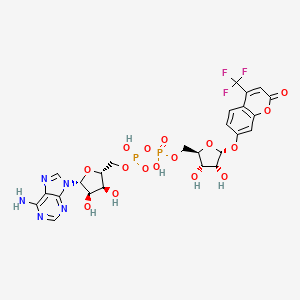
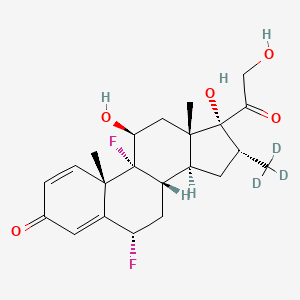

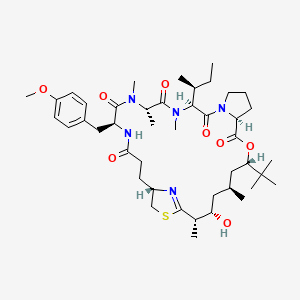
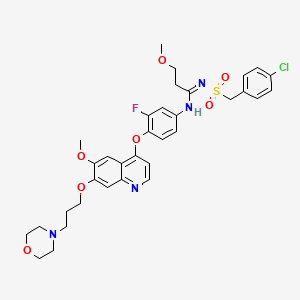

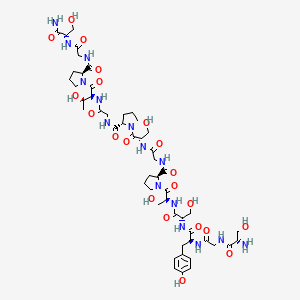
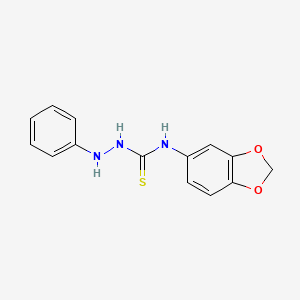
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
